4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h1-6,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZVCZPJQLDWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674360 | |
| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-97-4 | |
| Record name | 4-Bromo-N-(2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of the corresponding benzene derivative
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to 4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit inhibitory effects on cancer cell lines. Specifically, research suggests that sulfonamide derivatives can act as inhibitors of the Wnt signaling pathway, which is often dysregulated in cancers such as acute myeloid leukemia (AML) .
Enzyme Inhibition : The compound has shown promise as a substrate for various enzymes, potentially leading to the development of novel therapeutic agents. For instance, its design allows for the exploration of interactions with phosphatases and carboxylases, which are crucial in metabolic pathways .
Biochemical Research
Protein Degradation Studies : As a building block for protein degraders, this compound can be utilized in the development of targeted protein degradation strategies. These strategies are increasingly important in drug discovery and therapeutic interventions, particularly for diseases caused by the accumulation of misfolded proteins .
Molecular Libraries : The synthesis of libraries containing variations of this compound can facilitate high-throughput screening for biologically active compounds. This approach enhances the identification of new drug candidates with specific biological functions .
Material Science
Polymer Chemistry : The incorporation of sulfonamide groups into polymers can modify their physical properties, making them suitable for diverse applications ranging from drug delivery systems to advanced materials with tailored functionalities .
Chemical Synthesis
Synthetic Pathways : The compound can be synthesized through various chemical reactions involving furan derivatives and trifluoromethylation processes. Understanding these synthetic pathways is crucial for optimizing yield and purity in laboratory settings .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound significantly inhibited cell proliferation in AML cell lines. The mechanism involved the downregulation of Wnt target genes, suggesting that similar compounds could be further explored for their anticancer properties .
Case Study 2: Enzyme Interaction
Research investigating the interaction between sulfonamides and specific enzymes revealed that these compounds could effectively inhibit certain phosphatases at low concentrations. This finding opens avenues for drug design targeting metabolic disorders where these enzymes play a pivotal role .
Case Study 3: Polymer Applications
In material science research, sulfonamide-based polymers were synthesized to enhance water retention properties in agricultural applications. The study highlighted the potential for these materials to improve soil health and plant growth under drought conditions .
Mechanism of Action
The mechanism by which 4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
The sulfonamide scaffold allows for diverse functionalization, influencing physicochemical properties and biological activity. Key analogs include:
Key Observations :
Halogen and Functional Group Modifications
Variations in halogen substituents and auxiliary groups on the benzene ring significantly alter reactivity and bioactivity:
Key Observations :
- The trifluoromethyl (CF₃) group in the target compound and Celecoxib enhances metabolic stability and electron-withdrawing effects, favoring binding to hydrophobic enzyme pockets .
- Halogen substituents (Br, Cl, F) influence electronic properties: Bromine’s bulkiness may hinder rotation, while fluorine’s electronegativity enhances binding specificity .
- Pyrazole-containing analogs (e.g., Celecoxib) show COX-2 inhibition, suggesting that the target compound’s lack of a pyrazole moiety may redirect its biological targets .
Biological Activity
4-Bromo-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom, a trifluoromethyl group, and a furan ring, which contribute to its biological interactions.
Pharmacological Properties
Recent studies have highlighted the compound's interaction with human serum albumin (HSA), which is crucial for understanding its pharmacokinetic behavior. The binding of this compound to HSA was characterized using multi-spectroscopic techniques, revealing a moderate to strong binding constant indicative of significant interactions that may influence its therapeutic efficacy .
Table 1: Binding Characteristics with HSA
| Parameter | Value |
|---|---|
| Binding Constant (K) | Moderate to Strong |
| Interaction Type | Hydrophobic interactions, Hydrogen bonding |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies demonstrated that it exhibits moderate inhibition against these enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10.4 |
| Butyrylcholinesterase | 7.7 |
Case Studies and Research Findings
- Interaction with Cholinesterases : A study investigated the dual inhibitory effects of similar compounds on AChE and BChE. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the inhibitory activity .
- Cytotoxicity Assessment : The cytotoxic effects of derivatives were assessed against various cancer cell lines, including MCF-7. Compounds similar to this compound demonstrated IC50 values in the micromolar range, indicating potential as anti-cancer agents .
- Molecular Docking Studies : Computational docking studies provided insights into the binding interactions at the molecular level. The trifluoromethyl group was shown to engage in significant interactions with amino acid residues in target enzymes, enhancing biological activity .
Q & A
Q. Resolving Data Conflicts :
- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 0.1–100 μM) and incubation times (24–72 hours).
- Orthogonal Validation : Cross-check activity with siRNA knockdown of proposed targets .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
Answer:
- Trifluoromethyl Positioning : Compare activity of 3-(trifluoromethyl) vs. 2- or 4-substituted analogs. Evidence suggests 3-substitution maximizes steric complementarity in COX-2 binding .
- Bromo Substituent Replacement : Replace bromo with electron-withdrawing groups (e.g., nitro) or bioisosteres (e.g., CF₃) to modulate target affinity .
- Furan Ring Modifications : Test thiophene or pyrrole analogs to balance lipophilicity and metabolic stability .
Q. SAR Workflow :
Synthesize a focused library of analogs.
Screen in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory applications).
Use QSAR models to predict ADMET properties .
Advanced: What strategies mitigate metabolic instability in sulfonamide derivatives like this compound?
Answer:
- Deuterium Labeling : Replace labile hydrogens (e.g., on the furan methylene) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .
- Co-administration with CYP Inhibitors : Use ritonavir to prolong half-life in preclinical models .
Validation : Conduct microsomal stability assays (human liver microsomes) and compare t₁/₂ values of modified vs. parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
